molecular formula C12H10N4O2S B8037706 2-[1-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione

2-[1-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B8037706
M. Wt: 274.30 g/mol
InChI Key: DSRRMQZJQNJCHD-UHFFFAOYSA-N
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Description

2-[1-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that contains both a thiadiazole and an isoindole moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1,3,4-thiadiazole with isoindole derivatives in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[1-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: The amino group on the thiadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[1-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[1-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of key metabolic enzymes or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

    Isoindole derivatives: Compounds containing the isoindole moiety also show comparable properties.

Uniqueness

2-[1-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione is unique due to the combination of the thiadiazole and isoindole rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[1-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S/c1-6(9-14-15-12(13)19-9)16-10(17)7-4-2-3-5-8(7)11(16)18/h2-6H,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRRMQZJQNJCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(S1)N)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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